4-Acetyl Rhein

Übersicht

Beschreibung

4-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound. Rhein is primarily extracted from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . Rhein and its derivatives, including this compound, are known for their various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl Rhein typically involves the acetylation of Rhein. One common method starts with the oxidation of aloe-emodin or its triacyl derivatives using salts of nitrous acid, followed by acylation to obtain this compound . Another method involves taking 3-nitrophthalic anhydride as the raw material, performing a Friedel-Crafts reaction with m-cresol, followed by deoxidation, cyclization, diazotization, acetylation, and oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl Rhein undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Anthraquinone Derivatives:

4-Acetyl Rhein serves as a precursor in the synthesis of various anthraquinone derivatives, which are essential in organic chemistry for developing dyes, pigments, and pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activities.

Biological Applications

Cellular Processes:

Research indicates that this compound influences critical cellular processes such as apoptosis and cell cycle regulation. Its interaction with cellular signaling pathways, particularly the MAPK and PI3K-AKT pathways, suggests potential roles in modulating cell growth and survival .

Anti-Fibrotic Properties:

Studies have highlighted the anti-fibrotic effects of Rhein, with implications for cardiac health. It has been shown to inhibit collagen contraction and modulate the expression of pro-fibrotic markers like α-SMA in cardiac fibroblasts, indicating its therapeutic potential in treating cardiac fibrosis .

Cancer Research:

this compound exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism includes the modulation of histone deacetylase (HDAC) activity, which is crucial for cancer progression .

Medical Applications

Therapeutic Effects:

The compound is under investigation for its potential therapeutic effects against inflammatory diseases, cancer, and fibrosis. Its hepatoprotective and nephroprotective activities further enhance its profile as a promising agent in drug development .

Pharmacological Activities:

Emerging evidence suggests that this compound possesses multiple pharmacological effects:

- Anti-inflammatory: Inhibits pro-inflammatory cytokines and mediators involved in chronic inflammation.

- Antioxidant: Scavenges free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial: Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study 1: Cardiac Fibrosis Treatment

A study demonstrated that Rhein significantly reduced collagen deposition and improved cardiac function in animal models of cardiac fibrosis. The results indicated a reduction in the expression of TGF-β1 and α-SMA, supporting its role as an effective anti-fibrotic agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on human cancer cell lines revealed that this compound effectively inhibited cell proliferation through apoptosis induction. The compound was shown to upregulate p53 and p21 proteins while downregulating pro-survival signals, highlighting its potential as an anticancer therapeutic .

Comparative Analysis of Related Compounds

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Anthraquinone backbone | Anti-inflammatory, anticancer | Enhanced solubility compared to parent compound |

| Rhein | 4,5-Dihydroxy derivative | Antioxidant, hepatoprotective | Found in multiple medicinal plants |

| Diacerein | Acetylated derivative | Anti-inflammatory | Primarily used for osteoarthritis |

| Emodin | Hydroxylated anthraquinone | Antimicrobial, anticancer | Exhibits laxative properties |

Wirkmechanismus

4-Acetyl Rhein exerts its effects through multiple molecular pathways. It interacts with membrane receptors, activating parallel signaling pathways such as MAPK and PI3K-AKT. These pathways regulate downstream processes, including cell cycle and apoptosis . The compound’s therapeutic effects result from the synergistic involvement of multiple pathways rather than the activation or inhibition of a single pathway .

Vergleich Mit ähnlichen Verbindungen

4-Acetyl Rhein is compared with other anthraquinone derivatives such as Rhein, aloe-emodin, and diacerein. While all these compounds share similar pharmacological activities, this compound is unique due to its specific acetyl group, which may enhance its bioavailability and therapeutic efficacy .

List of Similar Compounds

- Rhein

- Aloe-emodin

- Diacerein

This compound stands out due to its unique chemical structure and enhanced pharmacological properties, making it a valuable compound in scientific research and pharmaceutical development.

Biologische Aktivität

4-Acetyl Rhein, a derivative of the naturally occurring compound rhein, has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an anthraquinone compound derived from rhein, which is primarily isolated from the rhubarb plant. Rhein has been traditionally used in Chinese medicine for various ailments, including gastrointestinal disorders and inflammation. The acetylation of rhein enhances its bioavailability and potency, making it a subject of interest in pharmacological research.

Pharmacological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Similar to rhein, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by affecting cell cycle regulation.

- Anti-inflammatory Effects : The compound suppresses pro-inflammatory cytokines such as IL-1β and IL-6, contributing to its potential in treating inflammatory diseases.

- Antidiabetic Properties : this compound has been shown to improve glucose metabolism and protect pancreatic beta cells from apoptosis, suggesting its role in managing diabetes.

- Antimicrobial Activity : The compound exhibits inhibitory effects against several pathogenic bacteria and fungi, including Staphylococcus aureus and Helicobacter pylori.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cytochrome c release .

- Cell Cycle Arrest : Studies indicate that this compound induces G0/G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and increasing the expression of cyclin-dependent kinase inhibitors like p21 .

- Inhibition of Inflammatory Pathways : It downregulates the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators .

Table 1: Summary of Research Findings on this compound

| Study | Cell Line | Biological Activity | Key Findings |

|---|---|---|---|

| Lin et al. (2009) | A549 (lung cancer) | Antitumor | Induced apoptosis via ER stress pathways. |

| Kuo et al. (2004) | SCC-4 (oral cancer) | Cell Cycle Arrest | Induced G0/G1 arrest by inhibiting CDK4/6. |

| Zhang et al. (2020) | β-cells (pancreatic) | Antidiabetic | Improved glucose metabolism and protected against apoptosis. |

| Hsia et al. (2009) | HeLa (cervical cancer) | Antitumor | Triggered mitochondrial-mediated apoptosis. |

Detailed Research Findings

Antitumor Effects : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells through mitochondrial pathways involving oxidative stress mechanisms .

Anti-inflammatory Mechanism : Research indicates that this compound effectively reduces the expression of matrix metalloproteinases (MMPs) in chondrocytes stimulated by inflammatory cytokines, thereby mitigating cartilage degradation associated with osteoarthritis .

Antidiabetic Potential : In diabetic mouse models, this compound improved insulin sensitivity and reduced blood glucose levels more effectively than standard treatments like rosiglitazone . This suggests its therapeutic potential in managing type 2 diabetes.

Eigenschaften

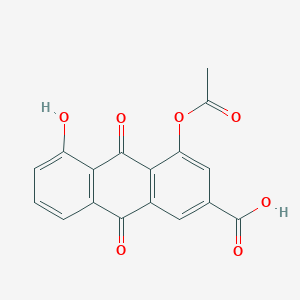

IUPAC Name |

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXMWPJYKVOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437665 | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875535-36-7 | |

| Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.